molecular formula C8H15NO4 B14592927 Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate CAS No. 61218-66-4

Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate

Cat. No.: B14592927
CAS No.: 61218-66-4
M. Wt: 189.21 g/mol
InChI Key: CHNQMYDQNPWOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate typically involves the esterification of 3-aminobutanoic acid with methyl 2-methoxy-2-oxoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]propionate: Similar structure but contains a thioether group instead of an amine.

    Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate: Similar ester structure with a different substituent.

Properties

CAS No.

61218-66-4

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate

InChI

InChI=1S/C8H15NO4/c1-6(4-7(10)12-2)9-5-8(11)13-3/h6,9H,4-5H2,1-3H3

InChI Key

CHNQMYDQNPWOTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.